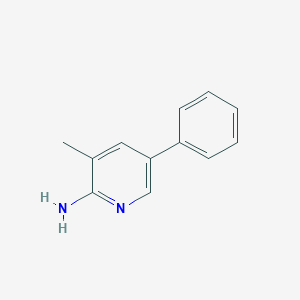

2-Amino-3-methyl-5-phenylpyridine

Descripción general

Descripción

2-Amino-3-methyl-5-phenylpyridine is a heterocyclic aromatic compound with a pyridine ring substituted with an amino group at position 2, a methyl group at position 3, and a phenyl group at position 5

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methyl-5-phenylpyridine typically involves multi-step organic reactions. One common method starts with the preparation of 3-methyl-5-phenylpyridine, followed by the introduction of the amino group at position 2. This can be achieved through nitration, reduction, and subsequent amination reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-3-methyl-5-phenylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Drug Development

Due to its biological activity, 2-Amino-3-methyl-5-phenylpyridine is being investigated as a lead compound in drug development. It has shown promise in targeting specific diseases through its interaction with DNA and RNA components. Studies indicate that derivatives of this compound can form adducts with nucleic acids, which may elucidate mechanisms involved in mutagenesis and carcinogenesis .

Case Study: DNA Interaction

Research has demonstrated that this compound can undergo acetylation reactions with deoxyguanosine (dG), primarily attacking the 8-position. This interaction has implications for understanding its mutagenic potential. The formation of N-acetoxy derivatives has been noted as a significant pathway in its reactivity .

Environmental Science

Mutagenicity Studies

The compound's metabolites have been studied for their mutagenic effects, particularly in animal models. For instance, experiments involving mice and rats have shown increased incidences of tumors when exposed to high doses of related compounds, indicating a potential risk factor in environmental exposure scenarios .

Chemical Synthesis

Synthesis Methods

Various synthesis methods for this compound have been reported, including:

| Method | Description |

|---|---|

| Acetylation | Involves reaction with acetic anhydride to form N-acetoxy derivatives. |

| Alkylation | Methylation or other alkylation reactions to modify the amino group. |

| Electrophilic Substitution | Reactivity towards electrophiles due to the electron-rich nature of the ring. |

These methods highlight the compound's versatility in generating derivatives that may exhibit enhanced biological activity or reactivity.

Comparative Analysis with Related Compounds

Understanding structural analogs can provide insights into the unique properties of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-phenylpyridine | Lacks methyl substitution at the 3-position | More reactive towards electrophiles |

| 2-Acetoxyamino-3-methyl-5-phenylpyridine | Acetoxy group at the amino position | Enhanced reactivity towards nucleophiles |

| 3-Methyl-5-phenyloxazole | Oxazole instead of pyridine ring | Different electronic properties affecting reactivity |

This comparative analysis underscores how variations in structure can influence biological activity and reactivity.

Mecanismo De Acción

The mechanism of action of 2-Amino-3-methyl-5-phenylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

2-Amino-3-methylpyridine: Lacks the phenyl group at position 5, resulting in different chemical and biological properties.

2-Amino-5-phenylpyridine: Lacks the methyl group at position 3, affecting its reactivity and applications.

3-Amino-5-phenylpyridine: The amino group is at position 3 instead of 2, leading to variations in its chemical behavior.

Uniqueness: 2-Amino-3-methyl-5-phenylpyridine is unique due to the specific arrangement of its substituents, which confer distinct chemical reactivity and potential applications. Its combination of an amino group, methyl group, and phenyl group on the pyridine ring makes it a versatile compound for various research and industrial purposes.

Actividad Biológica

2-Amino-3-methyl-5-phenylpyridine (AMPP) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biochemical properties, mechanisms of action, potential therapeutic applications, and relevant case studies associated with AMPP.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2, featuring an amino group at position 2, a methyl group at position 3, and a phenyl group at position 5 of the pyridine ring. This unique arrangement contributes to its reactivity and biological activity.

The biological activity of AMPP is largely attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate enzyme activity and influence biochemical pathways:

- Enzyme Interaction : AMPP can inhibit specific enzymes that are crucial for microbial growth, suggesting potential antimicrobial properties.

- DNA Interaction : Studies indicate that AMPP forms adducts with DNA, which may lead to mutagenic effects. This interaction is considered a critical step in the carcinogenic process .

Antimicrobial Properties

AMPP exhibits notable antimicrobial activities against various pathogens. The Minimum Inhibitory Concentration (MIC) values for AMPP against selected bacteria are summarized in Table 1.

| Pathogen | MIC (µM) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.21 |

| Candida albicans | Varies |

These findings suggest that AMPP could serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Potential

Research has indicated that AMPP may possess anticancer properties. Its ability to form DNA adducts implies a role in cancer initiation; however, further studies are required to elucidate its potential as an anticancer agent.

Enzyme Inhibition Studies

In enzyme inhibition studies, AMPP has shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values comparable to established inhibitors like galantamine . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that AMPP derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The derivatives were synthesized and tested, revealing promising results in inhibiting bacterial growth .

- Carcinogenicity Assessment : Research utilizing the 32P-postlabeling technique showed that AMPP forms more DNA adducts than its precursor compounds, indicating a higher potential for carcinogenicity. This underscores the importance of understanding its metabolic pathways and implications for human health.

- Synthesis of Derivatives : Various derivatives of AMPP have been synthesized to enhance its biological activity. For instance, modifications have led to compounds with improved antimicrobial properties and reduced toxicity profiles .

Future Directions

The ongoing research into this compound highlights several areas for future exploration:

- Mechanistic Studies : Further investigations into the precise mechanisms by which AMPP interacts with biomolecules are essential for understanding its biological effects.

- Therapeutic Development : The potential of AMPP as a scaffold for drug development should be explored, particularly in the fields of antimicrobial and anticancer therapies.

- Safety Assessments : Comprehensive toxicological studies are necessary to evaluate the safety profile of AMPP and its derivatives before clinical applications.

Propiedades

IUPAC Name |

3-methyl-5-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-7-11(8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUDWMVFKOHVGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150638 | |

| Record name | 2-Amino-3-methyl-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114042-03-4 | |

| Record name | 3-Methyl-5-phenyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114042-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-methyl-5-phenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114042034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-methyl-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.